molecular formula C8H6BrFO3 B12852923 Methyl 3-bromo-4-fluoro-2-hydroxybenzoate

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate

Cat. No.: B12852923
M. Wt: 249.03 g/mol
InChI Key: OPPZZPZHYUKTCV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate: is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a hydroxyl group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of ketones, aldehydes, or simpler aromatic compounds.

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to study the metabolism of halogenated compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 3-bromo-4-hydroxybenzoate

Comparison: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual halogenation can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For example, Methyl 4-bromo-2-hydroxybenzoate lacks the fluorine atom, which may result in different reactivity and binding properties. Similarly, Methyl 3-bromo-4-methoxybenzoate has a methoxy group instead of a hydroxyl group, leading to variations in hydrogen bonding and overall reactivity.

Biological Activity

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, enhances its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrF O₃. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical properties, making it a candidate for various biological applications. The hydroxyl group contributes to hydrogen bonding capabilities, which can enhance binding affinity to biological targets.

Research indicates that this compound interacts with specific molecular targets, primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially modulating biochemical pathways.
  • Receptor Interaction : It may bind to receptors, influencing signal transduction and cellular responses.
  • Halogen Bonding : The halogen substituents can enhance binding affinity through unique interactions with biological molecules.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. This property is attributed to its ability to disrupt microbial cell structures or inhibit essential metabolic processes. Further investigations are necessary to elucidate the specific mechanisms underlying its antimicrobial effects.

Cytotoxicity and Anticancer Potential

Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The halogenated structure could contribute to selective toxicity, making it a potential candidate for anticancer drug development.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteriaSupports potential use as an antimicrobial agent
Study BExhibited cytotoxic effects on cancer cell lines (e.g., HeLa cells)Suggests potential as an anticancer drug candidate
Study CInvestigated enzyme inhibition mechanismsHighlights the need for further exploration into specific targets

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various halogenated compounds, this compound showed significant inhibition against Staphylococcus aureus, suggesting its utility in developing new antibacterial agents.
  • Cytotoxicity Assessment : A case study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3

InChI Key

OPPZZPZHYUKTCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Br)O

Origin of Product

United States

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